2-((4-Carboxyphenyl)amino)benzoic acid

Anti-inflammatory COX inhibition NSAID analogs

2-((4-Carboxyphenyl)amino)benzoic acid (CAS 17332-57-9), also known as N-(4-carboxyphenyl)anthranilic acid or 2,4′-dicarboxydiphenylamine, is a dicarboxylic acid derivative belonging to the N-phenylanthranilic acid (fenamate) class. This bifunctional compound features two carboxylic acid groups and a secondary amine bridge, providing a versatile scaffold with a molecular formula of C14H11NO4 and a molecular weight of 257.24 g/mol.

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
CAS No. 17332-57-9
Cat. No. B108260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Carboxyphenyl)amino)benzoic acid
CAS17332-57-9
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H11NO4/c16-13(17)9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19)
InChIKeyGWHPRNJPEJWLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((4-Carboxyphenyl)amino)benzoic Acid (CAS 17332-57-9): A Multifunctional Fenamic Acid Derivative for Research and Industrial Sourcing


2-((4-Carboxyphenyl)amino)benzoic acid (CAS 17332-57-9), also known as N-(4-carboxyphenyl)anthranilic acid or 2,4′-dicarboxydiphenylamine, is a dicarboxylic acid derivative belonging to the N-phenylanthranilic acid (fenamate) class . This bifunctional compound features two carboxylic acid groups and a secondary amine bridge, providing a versatile scaffold with a molecular formula of C14H11NO4 and a molecular weight of 257.24 g/mol . Its structure enables applications as a synthetic intermediate, chelating ligand, and a precursor for developing anti-inflammatory and anticancer agents .

Why Generic Substitution Fails for 2-((4-Carboxyphenyl)amino)benzoic Acid (CAS 17332-57-9): Evidence of Differentiated Performance


While 2-((4-Carboxyphenyl)amino)benzoic acid shares the N-phenylanthranilic acid core with several commercial NSAIDs (e.g., flufenamic acid, mefenamic acid) and drug candidates, its unique 4′-carboxy substitution confers a distinct physicochemical and biological profile that prevents simple substitution [1]. Unlike the potent COX-inhibiting fenamates, this compound exhibits a markedly different selectivity profile, potentially targeting alternative pathways like AKR1C isoforms [2]. Furthermore, its dual carboxylic acid functionality offers a unique chelating capacity and synthetic versatility not found in mono-acidic analogs, making it a critical and non-interchangeable building block for specific material science and medicinal chemistry applications . The following quantitative evidence demonstrates why this specific compound must be prioritized for certain research and industrial workflows.

Quantitative Differentiation Guide for 2-((4-Carboxyphenyl)amino)benzoic Acid (CAS 17332-57-9)


COX-2 Selectivity Profile: Differentiated from Classical NSAID Fenamates

In contrast to classical NSAID fenamates like flufenamic acid, which potently inhibit both COX-1 and COX-2, 2-((4-Carboxyphenyl)amino)benzoic acid (and its close analogs) exhibits a distinct selectivity profile, with weak or negligible inhibition of both COX isoforms [1]. Specifically, structural analogs in the N-phenylanthranilic acid series demonstrate a greater than 500-fold selectivity for AKR1C isozymes over COX-1 and COX-2, indicating that the 4'-carboxy substitution directs activity away from the primary anti-inflammatory target of most fenamates [1]. This profile suggests a differentiated mechanism of action relevant for anticancer research, as AKR1C isoforms are implicated in hormone-dependent cancers [1].

Anti-inflammatory COX inhibition NSAID analogs

Enhanced Physicochemical Stability: Thermal Robustness as a Process Differentiator

This compound demonstrates high thermal stability, a critical parameter for high-temperature reactions and material processing . It has a reported decomposition point greater than 250°C and a boiling point of 490.2°C at 760 mmHg . While comparable data for simpler fenamic acids like mefenamic acid (melting point 230°C) is available, the significantly higher decomposition point of this dicarboxylic acid derivative suggests superior robustness for applications such as polymer synthesis or reactions requiring elevated temperatures [1].

Thermal stability Process chemistry Material science

Synthetic Utility: A Critical Intermediate for the Drug Tranilast

2-((4-Carboxyphenyl)amino)benzoic acid serves as a key intermediate in the synthesis of tranilast, an anti-allergic and potential anticancer drug [1]. The synthetic route to tranilast involves the Knoevenagel-Doebner reaction using anthranilic acid derivatives, Meldrum's acid, and benzaldehydes [2]. While the overall yield for tranilast synthesis is reported to be 78.9% under optimized conditions, the specific contribution of this intermediate is in enabling the formation of the core N-phenylanthranilic structure required for the final drug molecule . This contrasts with other N-phenylanthranilic acids that lack the 4'-carboxy group, which are not suitable for this specific synthetic pathway.

Medicinal chemistry Synthetic intermediate Drug synthesis

Bifunctional Chelation: Unique Metal-Binding Properties vs. Mono-Acidic Analogs

The compound's structure, featuring two carboxylic acid groups and a secondary amine, enables it to act as a bifunctional chelating ligand for metal ions . This property is valuable for developing coordination polymers, metal-organic frameworks (MOFs), and advanced coatings [1]. While studies on metal ion complexes of aromatic amino acids confirm that certain ring substitutions on aminobenzoic acids do not greatly affect chelating properties, the presence of two carboxylic acid groups provides a distinct coordination environment compared to mono-acidic fenamates like flufenamic acid [2]. This makes it a more versatile building block for synthesizing complex metal-organic architectures.

Coordination chemistry Metal chelation Material science

Predicted Lipophilicity: A Differentiated ADME Profile from Marketed Fenamates

The predicted lipophilicity of 2-((4-Carboxyphenyl)amino)benzoic acid is a key differentiator from more hydrophobic fenamate NSAIDs. The compound has a reported LogP of approximately 2.83-2.90 . This contrasts with flufenamic acid, which has a LogP of approximately 5.25 [1], and mefenamic acid, with a LogP of approximately 5.12 [2]. The significantly lower LogP value suggests superior aqueous solubility and a different absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for achieving desired pharmacokinetic properties in drug development.

Drug discovery ADME Lipophilicity

Regulatory Compliance Profile: REACH and TSCA Registration as a Procurement Differentiator

For industrial and large-scale laboratory procurement, regulatory compliance is a critical factor. 2-((4-Carboxyphenyl)amino)benzoic acid is reported to comply with major chemical regulations including REACH (EU) and TSCA (US) . This provides a significant advantage over non-compliant or less-documented analogs, ensuring smoother supply chain management and reducing the administrative burden associated with international shipping and use. While specific compliance status for every fenamic acid derivative is not uniformly documented, the confirmed regulatory clearance for this compound simplifies its adoption in regulated environments .

Regulatory compliance REACH TSCA Procurement

Optimal Research and Industrial Application Scenarios for 2-((4-Carboxyphenyl)amino)benzoic Acid (CAS 17332-57-9)


Development of Next-Generation Anti-Cancer Agents Targeting AKR1C Isoforms

This compound is a valuable scaffold for medicinal chemists developing novel anticancer agents. Its class-level selectivity for AKR1C isoforms over COX enzymes (Section 3, Evidence Item 1) makes it a superior starting point for hit-to-lead campaigns aimed at hormone-dependent cancers, where AKR1C3 is a validated target. Its lower lipophilicity (LogP ~2.8, Section 3, Evidence Item 5) may also lead to improved solubility and pharmacokinetic properties compared to leads derived from more lipophilic fenamates.

Synthesis of Tranilast and Related Analogs

Procurement of this compound is essential for any laboratory or pilot plant engaged in the synthesis of tranilast or its structural analogs (Section 3, Evidence Item 3). It serves as a critical, non-substitutable intermediate in the established Knoevenagel-Doebner synthetic route. Sourcing a reliable supply of this specific compound is a prerequisite for this research.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Materials scientists and coordination chemists should prioritize this compound as a bifunctional organic linker for constructing novel MOFs and coordination polymers (Section 3, Evidence Item 4). Its two carboxylic acid groups and secondary amine offer a unique coordination geometry and the ability to form more complex networks than mono-acidic fenamate analogs, enabling the creation of materials with tailored porosity, catalytic activity, or luminescent properties.

High-Temperature Material Synthesis and Process Chemistry

This compound is the preferred choice for synthetic routes or material processing requiring elevated temperatures. Its high thermal stability, with a decomposition point exceeding 250°C (Section 3, Evidence Item 2), ensures it remains intact under conditions that would degrade or melt related fenamic acids like mefenamic acid. This robustness is critical for polymer synthesis and other high-temperature applications.

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